molecular formula C8H4F3NS B1303463 4-(Trifluoromethylthio)benzonitrile CAS No. 332-26-3

4-(Trifluoromethylthio)benzonitrile

Cat. No.: B1303463
CAS No.: 332-26-3
M. Wt: 203.19 g/mol
InChI Key: ONQNILXHGUBPPM-UHFFFAOYSA-N
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Description

Significance of the Trifluoromethylthio Group in Organic Synthesis and Medicinal Chemistry

The introduction of a trifluoromethylthio group can significantly enhance the bioavailability of drug candidates and protect them from in vivo enzymatic degradation. acs.org This has led to a surge in the development of synthetic methods for introducing the SCF3 group into organic molecules, a process known as trifluoromethylthiolation. Researchers have explored various reagents and catalytic systems, including transition-metal catalysis, to efficiently forge the C-SCF3 bond on aromatic and other scaffolds. acs.orgresearchgate.net The development of these methods has been crucial for accessing novel trifluoromethylthiolated compounds for biological screening.

Overview of Benzonitrile (B105546) Derivatives in Synthetic Methodologies

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, prized for their versatility. nih.gov The nitrile group is a valuable functional handle that can be readily converted into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This chemical reactivity makes benzonitriles key intermediates in the synthesis of complex organic molecules, including a large number of commercial drugs and agrochemicals. researchgate.net

In medicinal chemistry, the benzonitrile moiety itself is a common feature in biologically active compounds. nih.gov For instance, it is a key structural component in drugs such as the anti-cancer agent alectinib (B1194254) and the anti-dermatitis medication crisaborole. nih.gov The development of novel synthetic methods to create and modify benzonitrile derivatives remains an active area of research, with a focus on improving efficiency, selectivity, and environmental sustainability. researchgate.net

Historical Context of 4-(Trifluoromethylthio)benzonitrile Research

While specific historical research focused solely on this compound is not extensively documented, its origins can be traced back to the broader development of methods for synthesizing aryl trifluoromethyl sulfides. Early pioneering work in the mid-20th century laid the groundwork for the preparation of these compounds.

A notable early method for the synthesis of aryl trifluoromethyl sulfides was reported by Sheppard in 1964, involving the reaction of arylmagnesium halides (Grignard reagents) with trifluoromethanesulfenyl chloride. lookchem.com This represented a significant step forward in accessing this class of compounds. Prior to this, methods often involved the chlorination of aryl methyl sulfides followed by treatment with antimony trifluoride, a process with limited substrate scope. lookchem.com The development of more general and efficient methods for creating the aryl-SCF3 bond has been a continuous effort in the field of organofluorine chemistry, paving the way for the synthesis and exploration of specific derivatives like this compound.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 332-26-3 sigmaaldrich.comparchem.comscbt.com
Molecular Formula C8H4F3NS pharmaffiliates.com
Molecular Weight 203.18 g/mol parchem.com
Appearance Solid sigmaaldrich.com
Melting Point 39-43 °C parchem.com

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQNILXHGUBPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381399
Record name 4-(Trifluoromethylthio)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332-26-3
Record name 4-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylthio)benzonitrile
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Synthetic Methodologies for 4 Trifluoromethylthio Benzonitrile and Analogues

Classical and Modern Synthetic Routes

A variety of synthetic methods have been established for the synthesis of aryl trifluoromethyl thioethers, ranging from classical transformations of diazonium salts to modern catalytic approaches.

Sandmeyer Trifluoromethylthiolation of Arenediazonium Salts

A convenient and cost-effective approach for synthesizing aryl trifluoromethyl thioethers is the Sandmeyer-type trifluoromethylthiolation. This method transforms readily available anilines into the desired products via an intermediate arenediazonium salt. rsc.orgscispace.com In a typical procedure, the arenediazonium salt is reacted with a thiocyanate (B1210189) source, such as sodium thiocyanate (NaSCN), and a trifluoromethylating agent, like the Ruppert-Prakash reagent (TMSCF3), in the presence of a copper catalyst. rsc.orgrsc.org

The reaction is not limited to electron-deficient anilines and tolerates a wide array of functional groups. rsc.org The proposed mechanism involves the initial Sandmeyer thiocyanation to form an aryl thiocyanate intermediate. This intermediate then undergoes nucleophilic trifluoromethylation with the CF3- anion generated from TMSCF3 to yield the final aryl trifluoromethyl thioether. rsc.org This two-step, one-pot process avoids the use of pre-formed, often unstable, trifluoromethylthiolating reagents. nih.gov

EntryStarting Aniline/Arenediazonium SaltYield (%)Reference
14-Cyanobenzenediazonium tetrafluoroborate75 rsc.org
24-Methoxybenzenediazonium tetrafluoroborate82 rsc.org
34-Nitrobenzenediazonium tetrafluoroborate65 rsc.org
42-Pyridine-diazonium tetrafluoroborate58 rsc.org

Photoredox-Catalyzed Trifluoromethylation of Thiol Precursors

Visible-light photoredox catalysis has emerged as a powerful and mild tool for forming C-S bonds. researchgate.net This methodology can be applied to the S-trifluoromethylation of thiols using a photocatalyst, a trifluoromethyl source, and a light source. mst.edunih.gov Both metal-based (e.g., Iridium or Ruthenium complexes) and metal-free organic dyes (e.g., diacetyl, Eosin Y, Rhodamine B) can serve as photocatalysts. researchgate.netmst.eduacs.org

The process typically involves the photoexcitation of the catalyst, which then engages in a single-electron transfer (SET) process with a trifluoromethyl source, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) or sodium trifluoromethanesulfinate (Langlois' reagent), to generate a trifluoromethyl radical (•CF3). mst.edunih.gov This radical is then trapped by a thiol precursor (R-SH) to form the corresponding trifluoromethyl thioether (R-SCF3). mst.edu These reactions are often characterized by their mild conditions, broad substrate scope, and high functional group tolerance. nih.govmst.edu

EntryThiol PrecursorTrifluoromethyl SourcePhotocatalystYield (%)Reference
14-ChlorothiophenolCF3SO2NaDiacetyl78 mst.edu
2ThiophenolCF3SO2NaDiacetyl81 mst.edu
31-DodecanethiolCF3SO2NaDiacetyl65 mst.edu
44-MethoxythiophenolCF3SO2Cl3DPA2FBN92 nih.gov

Metal-Free Trifluoromethylthiolation Strategies

To circumvent the use of transition metals, several metal-free trifluoromethylthiolation methods have been developed. nih.gov These strategies often rely on the use of highly electrophilic trifluoromethylthiolating reagents or photoredox catalysis with organic catalysts. mst.eduacs.org

One notable approach involves the use of trifluoromethyl sulfoxides as reagents for the C-H trifluoromethylthiolation of (hetero)arenes. nih.gov This reaction is believed to proceed through an interrupted Pummerer-type mechanism. Another significant metal-free method is the cascade reaction of alkyl halides or mesylates with sodium thiocyanate and TMSCF3, which provides alkyl trifluoromethyl thioethers without the need for a metal catalyst. thieme.de Furthermore, photoredox-catalyzed reactions using organic dyes, as mentioned previously, represent a major class of metal-free trifluoromethylthiolation. mst.edu These methods are valued for avoiding metal contamination in the final products, which is particularly important in pharmaceutical synthesis. thieme.de

Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids

The Chan-Lam coupling reaction provides a versatile method for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling has been adapted for the trifluoromethylthiolation of aryl and vinyl boronic acids. rsc.orgdocumentsdelivered.com The reaction typically employs a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand, and an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide or N-trifluoromethylthiodibenzenesulfonimide. acs.orgrsc.org

The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups on the aryl boronic acid, including ketones, esters, and amides. organic-chemistry.org This method provides a direct route to trifluoromethylthiolated arenes from readily available boronic acid derivatives. nih.govacs.org

EntryAryl Boronic AcidTrifluoromethylthiolating ReagentCatalyst/LigandYield (%)Reference
1Phenylboronic acidN-(trifluoromethylthio)phthalimideCuI / 1,10-phenanthroline85 rsc.org
24-Cyanophenylboronic acidN-(trifluoromethylthio)phthalimideCuI / 1,10-phenanthroline78 rsc.org
34-Methoxyphenylboronic acidN-(trifluoromethylthio)phthalimideCuI / 1,10-phenanthroline92 rsc.org
43-Thienylboronic acidN-(trifluoromethylthio)phthalimideCuI / 1,10-phenanthroline75 rsc.org

Directed C-H Trifluoromethylthiolation Reactions

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials.

Palladium-Catalyzed Ortho-Selective Functionalization

Palladium-catalyzed C-H activation has been successfully applied to the ortho-trifluoromethylthiolation of arenes bearing a directing group. acs.org The nitrile group in benzonitrile (B105546) derivatives can act as a directing group, guiding the palladium catalyst to activate the C-H bond at the ortho position. organic-chemistry.org

In this reaction, a palladium catalyst, such as Pd(OAc)2, coordinates to the nitrogen atom of the cyano group, forming a cyclometalated intermediate. organic-chemistry.org This intermediate then reacts with an electrophilic trifluoromethylthiolating reagent, leading to the formation of the C-S bond and regeneration of the active palladium catalyst. acs.org This approach allows for the highly regioselective introduction of the SCF3 group at the position ortho to the cyano group, providing a direct route to compounds like 2-(trifluoromethylthio)benzonitrile (B1621286) from benzonitrile. organic-chemistry.org The method is compatible with a range of functional groups and has been applied to various arylnitriles. acs.orgorganic-chemistry.org

EntrySubstrateTrifluoromethylthiolating ReagentCatalystYield (%)Reference
1BenzonitrileN-TrifluoromethylthiosaccharinPd(OAc)272 acs.org
24-MethoxybenzonitrileN-TrifluoromethylthiosaccharinPd(OAc)265 acs.org
34-ChlorobenzonitrileN-TrifluoromethylthiosaccharinPd(OAc)280 acs.org
41-NaphthonitrileN-TrifluoromethylthiosaccharinPd(OAc)275 acs.org

Lewis Acid and Lewis Base Dual Catalysis

A novel and efficient method for the trifluoromethylthiolation of arenes involves a dual catalytic system that utilizes both a Lewis acid and a Lewis base. nih.govfigshare.com This approach allows for the regioselective functionalization of a wide range of arenes and N-heterocycles under mild conditions. nih.gov

Researchers have successfully employed a combination of iron(III) chloride (FeCl3), a Lewis acid, and diphenyl selenide (B1212193) (Ph2Se), a Lewis base, to catalytically activate N-(trifluoromethylthio)saccharin, an electrophilic SCF3 source. figshare.comacs.org This dual catalytic process has proven effective for the functionalization of various substrates, including anisoles, phenols, and indoles. nih.gov

The proposed mechanism suggests that the Lewis acid (FeCl3) first activates the N-(trifluoromethylthio)saccharin. acs.orgnih.gov This is followed by a rapid substitution reaction with the Lewis base (diphenyl selenide), which generates a highly reactive trifluoromethylated selenium cation. acs.orgnih.gov This cation is a much more potent electrophile than the iron-activated intermediate and can rapidly trifluoromethylthiolate the arene substrate, even at room temperature, while regenerating the diphenyl selenide catalyst. nih.gov A key advantage of this method is its high regioselectivity, which is attributed to the steric bulk of the trifluoromethylthiolated diphenyl selenium cation intermediate. acs.orgnih.gov

The reaction is generally fast and efficient, often proceeding with low catalyst loadings (2.5–5 mol %) at temperatures ranging from room temperature to 40 °C. acs.orgnih.gov

Table 1: Examples of Arene Trifluoromethylthiolation using FeCl3/Ph2Se Dual Catalysis

SubstrateCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
2-Methylanisole2.5Room Temp.294
Anisole2.5Room Temp.0.2595
2,6-Dimethylphenol540392
Indole2.5Room Temp.0.2596
1-Methylindole2.5Room Temp.0.195

This table is generated based on data from a study on the trifluoromethylthiolation of arenes using Lewis acid and Lewis base dual catalysis. nih.gov

Radiosynthesis and Isotopic Labeling Approaches

The labeling of bioactive molecules with positron-emitting isotopes is fundamental for positron emission tomography (PET), a critical imaging technique in biomedical research and drug development. nih.govnih.gov

A significant breakthrough in PET radiochemistry has been the development of [11C]fluoroform ([11C]HCF3) as a versatile agent for labeling molecules with a trifluoromethyl group. nih.govnih.gov Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for many PET imaging studies. nih.govresearchgate.net

The synthesis of [11C]fluoroform is achieved through the gas-phase fluorination of cyclotron-produced [11C]methane ([11C]CH4) using cobalt(III) fluoride (B91410) at elevated temperatures. nih.govresearchgate.net This process is efficient, reliable, and produces the labeling agent with a high molar activity, which is crucial for imaging low-density biological targets like neuroreceptors. nih.govnih.gov

Once produced, [11C]fluoroform can be used to introduce the [11C]CF3 group into target molecules, including arenes. This is typically accomplished through a copper(I)-mediated cross-coupling reaction between the [11C]fluoroform and an appropriate precursor, such as an iodo-arene. nih.gov This methodology has been successfully used to label various drug molecules, demonstrating its broad utility for creating prospective PET radiotracers. nih.gov While the direct synthesis of [11C]-4-(Trifluoromethylthio)benzonitrile has not been specifically detailed, the established methods for C-11 trifluoromethylation of arenes provide a clear pathway for labeling analogues and related structures containing a trifluoromethyl group. nih.govresearchgate.net

Custom Synthesis and Scalability Considerations

For custom synthesis at a laboratory scale, the methodologies described previously, such as the dual catalytic system, are highly applicable. However, for larger quantities, process optimization is critical. A patent for the synthesis of the related compound 4-trifluoromethyl benzonitrile highlights the industrial focus on using inexpensive and readily available starting materials and catalysts to ensure economic viability. google.com The method involves using 4-trifluoromethyl chlorobenzene (B131634) with potassium ferrocyanide and a palladium catalyst, with optimized conditions to achieve yields over 90%. google.com

A significant advancement in chemical manufacturing that addresses scalability is the adoption of continuous flow chemistry. unimi.it A continuous flow approach for the α-trifluoromethylthiolation of carboxylic acid derivatives has been developed, which avoids the isolation of intermediates in a "telescoped" process. unimi.it This method offers superior control over reaction conditions, enhances safety, and can be scaled up by simply extending the operation time. For instance, researchers demonstrated the scalability of this flow process by producing over two grams of an α-trifluoromethylthiolated amide over a ten-hour period. unimi.it Such a strategy could be adapted for the synthesis of 4-(Trifluoromethylthio)benzonitrile, potentially offering a more efficient and scalable route than traditional batch processing. Furthermore, developing efficient, non-chromatographic purification methods is essential for large-scale production to be cost-effective. researchgate.net

Reactivity and Reaction Mechanisms of 4 Trifluoromethylthio Benzonitrile

Reactivity of the Nitrile Functionality

The nitrile group in 4-(Trifluoromethylthio)benzonitrile is susceptible to a variety of chemical transformations, including reduction, hydrolysis, and nucleophilic addition. The presence of the trifluoromethylthio group, a strong electron-withdrawing substituent, enhances the electrophilic character of the nitrile carbon, thereby influencing its reactivity.

Reduction to Amine Derivatives

The reduction of nitriles is a fundamental method for the synthesis of primary amines. orientjchem.org For this compound, this transformation yields the corresponding benzylamine (B48309) derivative. A range of reducing agents and catalytic systems can accomplish this, with the reaction conditions often dictating the efficiency and selectivity.

The reduction of benzonitriles is significantly influenced by the electronic nature of the substituents on the aromatic ring. Aromatic nitriles bearing electron-withdrawing groups, such as the trifluoromethylthio group, generally exhibit faster reaction rates and higher yields in reduction reactions. rsc.org For instance, the reduction of 2,4-dichlorobenzonitrile (B1293624) to its corresponding benzylamine proceeds in 99% yield at room temperature, highlighting the activating effect of electron-withdrawing substituents. rsc.org In contrast, benzonitriles with electron-donating groups often require more forcing conditions, such as refluxing in tetrahydrofuran (B95107) (THF), to achieve complete reduction. rsc.org

Various reagents have been developed for this transformation. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, is an effective reagent for reducing a wide array of nitriles to primary amines in excellent yields. rsc.org Another approach involves the use of ammonia (B1221849) borane (B79455) under thermal conditions, which offers an environmentally benign pathway for the reduction of nitriles to primary amines. sigmaaldrich.com Catalytic hydrogenation, employing catalysts based on palladium, platinum, nickel, or cobalt, represents the most efficient route for this conversion, though it can sometimes lead to the formation of secondary and tertiary amine byproducts. orientjchem.org

Reducing SystemSubstrate TypeGeneral ConditionsKey FindingsCitation
Diisopropylaminoborane/cat. LiBH₄Aromatic nitriles with electron-withdrawing groupsAmbient temperatureFaster reactions and higher yields compared to substrates with electron-donating groups. rsc.org
Ammonia boraneWide range of nitrilesThermal decomposition, catalyst-freeEnvironmentally benign, tolerant of many functional groups. sigmaaldrich.com
Catalytic Hydrogenation (Pd, Pt, Ni, Co)Aliphatic and aromatic nitrilesH₂ gas, heterogeneous or homogeneous catalystHighly efficient, but can produce secondary/tertiary amine byproducts. orientjchem.org
TiCl₄/Ammonia-boraneAromatic and aliphatic nitriles0 °C to room temperature in Et₂OEffective for nitriles with electron-poor, -neutral, and -rich substituents. chemicalbook.com

Hydrolysis and Amidation Reactions

The nitrile functionality of this compound can undergo hydrolysis to form the corresponding amide, 4-(trifluoromethylthio)benzamide, and subsequently the carboxylic acid. This reaction can be catalyzed by acids or bases. In alkaline media, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile.

Studies have shown that various functionalized benzonitriles, including those with either electron-donating or electron-withdrawing groups, can be smoothly converted to their corresponding amides. chemicalbook.com For example, a transition-metal-free method using sodium hydroxide in isopropanol (B130326) at 60°C has been shown to be effective for the hydration of a variety of benzonitriles, affording the amides in good to excellent yields. google.com This suggests that this compound can be efficiently hydrolyzed under these conditions. Another eco-friendly approach utilizes a water extract of pomelo peel ash (WEPPA), which is alkaline, to catalyze the hydration of nitriles to amides in moderate to excellent yields without the need for external transition metals or organic solvents. chemicalbook.com

Catalytic SystemSolventTemperatureSubstrate ScopeCitation
NaOHIsopropanol60°CAromatic, heteroaromatic, and aliphatic nitriles. google.com
Water Extract of Pomelo Peel Ash (WEPPA)WaterNot specifiedBenzonitriles with electron-donating or -withdrawing groups. chemicalbook.com
Tetrabutylammonium hydroxideAqueous mediaNot specifiedGeneral nitriles. masterorganicchemistry.com

Nucleophilic Addition Reactions

The electron-withdrawing nature of the trifluoromethylthio group enhances the electrophilicity of the nitrile carbon in this compound, making it more susceptible to nucleophilic attack. This is a key aspect of its reactivity, particularly in biological contexts where the nitrile group can act as a "warhead" for covalent inhibitors.

The reaction of nitriles with cysteine residues in proteins, for example, proceeds through the formation of a thioimidate adduct. Current time information in Bangalore, IN. Computational studies have shown that benzonitriles substituted with electron-withdrawing groups have a higher electrophilicity and are more reactive towards nucleophiles like cysteine. Current time information in Bangalore, IN.youtube.com The trifluoromethylthio group at the para position would be expected to increase the reactivity of the nitrile group in such additions compared to unsubstituted benzonitrile (B105546).

In synthetic chemistry, nucleophilic additions to nitriles can be achieved with a variety of nucleophiles. For instance, silyl (B83357) ketene (B1206846) imines, generated in situ from acetonitrile (B52724), can add to electrophiles like nitrones. libretexts.org While this specific reaction uses acetonitrile as the nucleophile source, it illustrates a general pathway for C-C bond formation via nucleophilic addition to activated species. The activation of the nitrile group in this compound would facilitate similar additions with appropriate nucleophiles.

Reactivity of the Trifluoromethylthio Moiety

Substitution Reactions

The trifluoromethylthio group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution reactions. youtube.com This is due to its powerful electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution on this compound would be expected to occur at the positions meta to the SCF₃ group (i.e., positions 2 and 6), and would require harsh reaction conditions.

Conversely, the electron-withdrawing nature of the trifluoromethylthio group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). For SNAr to occur, a good leaving group must be present on the ring, typically a halide, positioned ortho or para to the activating group. libretexts.org In this compound, while the SCF₃ group activates the ring, neither the nitrile nor the SCF₃ group itself is a typical leaving group under standard SNAr conditions. However, if a halogen were present at the ortho or meta position, its displacement by a nucleophile would be facilitated by the SCF₃ group.

Oxidative Transformations

The sulfur atom in the trifluoromethylthio group is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of aryl sulfides is a well-established transformation, and a variety of oxidizing agents can be employed to achieve this conversion with high selectivity.

The oxidation of aryl trifluoromethyl sulfides can be controlled to yield either the trifluoromethyl aryl sulfoxide or the trifluoromethyl aryl sulfone. rsc.org For example, hydrogen peroxide in trifluoroacetic acid has been used for the selective oxidation of various aryl trifluoromethyl sulfides to their corresponding sulfoxides. rsc.org Other methods for the oxidation of sulfides to sulfones include the use of reagents like Oxone®, sodium chlorite, or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgmdpi.comrsc.orgccsenet.org The choice of oxidant and reaction conditions can be tuned to favor the formation of either the sulfoxide or the sulfone. rsc.org Therefore, this compound can be selectively oxidized to produce either 4-(trifluoromethylsulfinyl)benzonitrile or 4-(trifluoromethylsulfonyl)benzonitrile, which are themselves valuable compounds for further synthetic elaboration.

Oxidizing AgentProductKey FeaturesCitation
H₂O₂ / Trifluoroacetic acidSulfoxideIncreases selectivity for sulfoxide formation. rsc.org
N-Fluorobenzenesulfonimide (NFSI)Sulfoxide or SulfoneProduct selectivity controlled by the amount of NFSI used. rsc.org
Sodium Chlorite (NaClO₂) / HClSulfoneGenerates ClO₂ in situ; effective in organic solvents. mdpi.com
Oxone®Sulfoxide or SulfoneSelectivity can be controlled by temperature and equivalents of Oxone®. ccsenet.org
Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O)SulfoxideCatalyst-free, selective oxidation in aqueous acetonitrile. organic-chemistry.org

Theoretical and Computational Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular and electronic structures. These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation to determine the energetic and geometric properties of a molecule.

For 4-(Trifluoromethylthio)benzonitrile, these calculations would begin by optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies key structural parameters. While specific experimental values for this exact compound are not available in the provided literature, calculations would typically be performed to determine the lengths of the C-C bonds in the benzene (B151609) ring, the C-S and S-CF₃ bonds, the C-CN bond, and the various bond angles that define the molecule's shape. researchgate.net These computed parameters are often compared with experimental data from similar structures to validate the chosen theoretical model. doi.org

Beyond the physical structure, quantum chemical calculations elucidate the electronic properties. A fundamental output is the distribution of electron density, which reveals how electrons are shared among the atoms. This is often visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

Table 1: Representative Data from Quantum Chemical Calculations This table is illustrative of the typical data generated from quantum chemical calculations for an aromatic molecule. Specific values for this compound would require a dedicated computational study.

Calculated PropertyDescriptionTypical Method
Total Energy The total electronic energy of the molecule in its optimized geometry.B3LYP/6-311++G(d,p)
Dipole Moment A measure of the molecule's overall polarity.B3LYP/6-311++G(d,p)
HOMO Energy Energy of the highest occupied molecular orbital.B3LYP/6-311++G(d,p)
LUMO Energy Energy of the lowest unoccupied molecular orbital.B3LYP/6-311++G(d,p)
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating reactivity.B3LYP/6-311++G(d,p)

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum chemical methods that has become exceptionally popular due to its balance of accuracy and computational cost. mdpi.com DFT calculates the properties of a molecule based on its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons. This makes it a highly efficient tool for studying medium to large-sized molecules like this compound.

DFT studies are widely used to obtain the same structural and electronic properties as other quantum methods but often with greater efficiency. researchgate.net Key applications include:

Vibrational Analysis: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions, a theoretical spectrum is generated. This can be compared with experimental spectra to confirm the molecule's structure.

Molecular Electrostatic Potential (MEP): An MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It visually indicates the regions that are electron-rich (typically colored red) and electron-poor (colored blue). For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the benzene ring.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as electronegativity, chemical hardness, and softness. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and are used to predict its behavior in chemical reactions.

Analysis of Intermolecular Interactions

The way molecules interact with each other governs the physical properties of a substance in its condensed phases (liquid and solid). Computational methods are employed to study the non-covalent interactions that this compound would form. These interactions, while weaker than covalent bonds, are crucial for determining properties like boiling point, solubility, and crystal packing.

For this compound, the primary intermolecular forces would include:

Dipole-Dipole Interactions: The molecule is polar due to the strongly electron-withdrawing nitrile (-CN) and trifluoromethylthio (-SCF₃) groups. These groups create a significant molecular dipole moment, leading to electrostatic interactions between molecules.

π-π Stacking: The aromatic benzene ring can interact with the rings of adjacent molecules through π-π stacking, a common interaction in aromatic compounds.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these interactions. Energy decomposition analysis can further break down the total interaction energy into its constituent parts (electrostatic, dispersion, polarization, and repulsion) to understand the nature of the forces holding the molecules together.

Reaction Pathway and Transition State Analysis in Synthetic Transformations

Computational chemistry is an invaluable tool for mapping out the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can understand how reactants are converted into products, identify any intermediates, and determine the energy required for the reaction to occur.

This analysis focuses on locating the transition state (TS) , which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor that controls the reaction rate. DFT is a common method for these calculations.

For the synthesis of this compound, computational studies could be used to:

Evaluate different synthetic routes: By calculating the activation energies for various potential synthetic pathways, the most energetically favorable (and likely most efficient) route can be predicted.

Understand regioselectivity: In reactions where multiple products can form, transition state analysis can explain why one isomer is formed preferentially over another.

Investigate the role of catalysts: Computational models can show how a catalyst lowers the activation energy of a reaction by providing an alternative, lower-energy pathway.

For instance, in a nucleophilic aromatic substitution reaction to introduce the -SCF₃ group, calculations could model the approach of the nucleophile, the formation of a Meisenheimer complex (an intermediate), and the departure of the leaving group, providing a detailed, step-by-step energetic profile of the entire process.

Applications and Emerging Research Frontiers of 4 Trifluoromethylthio Benzonitrile

The chemical compound 4-(Trifluoromethylthio)benzonitrile is a specialized aromatic molecule that is gaining attention in advanced chemical research. Its unique structure, which combines a nitrile functional group with a trifluoromethylthio-substituted benzene (B151609) ring, makes it a valuable component in the development of new pharmaceuticals and complex organic structures. This article explores its applications in medicinal chemistry and its role in the advancement of organic synthesis methodologies.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Approaches

The principles of green chemistry are increasingly pivotal in modern chemical synthesis. nih.gov Future research will likely focus on developing more environmentally benign methods for the preparation of 4-(Trifluoromethylthio)benzonitrile. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. For instance, exploring catalytic systems that can operate in aqueous media or under solvent-free conditions would be a significant advancement. nih.gov The development of continuous flow processes could also offer advantages in terms of safety, efficiency, and scalability. google.com

Catalyst Design for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis of trifluoromethylthiolated compounds. ccspublishing.org.cn A key challenge lies in the design of catalysts that offer high selectivity and efficiency for the introduction of the -SCF3 group onto the benzonitrile (B105546) scaffold. Future research could focus on:

Novel Ligand Development: Designing new ligands for transition metal catalysts (e.g., palladium, copper, gold) to improve reaction rates, yields, and functional group tolerance. ccspublishing.org.cnnih.gov

Organocatalysis: Exploring metal-free catalytic systems to avoid potential metal contamination in the final product, which is particularly crucial for pharmaceutical applications. mst.edu

Photoredox Catalysis: Harnessing the power of visible light to drive trifluoromethylthiolation reactions under mild conditions, offering a more sustainable and selective approach. mst.edunih.gov

Exploration of Novel Reactivity Patterns

The interplay between the electron-withdrawing trifluoromethylthio and nitrile groups can lead to unique reactivity patterns in this compound. Future investigations could explore:

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the aromatic ring, providing a more atom-economical route to substituted derivatives. ccspublishing.org.cn

Transformations of the Nitrile Group: Investigating novel transformations of the nitrile group in the presence of the -SCF3 moiety to synthesize a wider range of functionalized molecules. Benzonitriles are valuable precursors for various functional groups. nih.gov

Reactions involving the Sulfur Atom: Exploring the reactivity of the sulfur atom in the -SCF3 group, which could open up new avenues for creating complex sulfur-containing compounds.

Advanced Spectroscopic Probes for Reaction Monitoring

To optimize synthetic protocols and gain deeper insights into reaction mechanisms, the development and application of advanced spectroscopic techniques are crucial. Real-time monitoring of reactions involving this compound can provide valuable data on reaction kinetics, intermediate formation, and byproduct generation. asahilab.co.jp Techniques such as in-situ NMR and FT-IR spectroscopy can be powerful tools for understanding and controlling these chemical transformations. asahilab.co.jp

In-depth Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for understanding the relationship between the structure of this compound and its reactivity. nih.govlibretexts.org Future research could employ density functional theory (DFT) and other computational methods to:

Predict Reactivity: Model reaction pathways and transition states to predict the most likely sites of reaction and the influence of different catalysts and reaction conditions.

Elucidate Reaction Mechanisms: Provide detailed insights into the step-by-step processes of chemical transformations.

Guide Catalyst Design: Computationally screen potential catalysts to identify promising candidates for experimental investigation. nih.gov

Expansion of Application Domains in Chemical Sciences

While this compound and related compounds have shown promise in medicinal and agrochemical research, their potential in other areas of chemical science remains largely untapped. chemimpex.comchemimpex.comrsc.org Future research could explore their application in:

Materials Science: Investigating the incorporation of this compound into polymers and other materials to impart unique properties such as thermal stability, hydrophobicity, and specific electronic characteristics. chemimpex.com

Organic Electronics: Exploring the potential of derivatives of this compound as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Probe Development: Designing and synthesizing novel chemical probes based on the this compound scaffold for studying biological processes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Trifluoromethylthio)benzonitrile with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-iodobenzonitrile with trifluoromethylthiolate salts (e.g., CuSCF₃) under inert conditions. Catalysts like Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) may enhance reaction efficiency, as seen in hydrosilylation reactions for analogous nitriles . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical to remove unreacted precursors and byproducts. Monitoring reaction progress with TLC or GC-MS ensures intermediate control .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of C≡N (~2220 cm⁻¹) and S-CF₃ (~1100-1200 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Aromatic protons appear as a doublet (para-substitution) at ~7.6–8.0 ppm (¹H); the nitrile carbon resonates at ~115–120 ppm (¹³C). Trifluoromethylthio groups show distinct ¹⁹F NMR signals at ~-40 to -45 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS should display the molecular ion peak [M+H]⁺ at m/z 217 (C₈H₄F₃NS).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylthio group in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the -SCF₃ group polarizes the aromatic ring, facilitating electrophilic substitution at the para position. Computational studies (DFT) reveal that the LUMO of this compound is localized on the nitrile and sulfur atoms, making it susceptible to nucleophilic attack. Kinetic studies using stopped-flow UV-Vis spectroscopy can track intermediates in Suzuki-Miyaura couplings, where Pd(PPh₃)₄ catalysts mediate aryl halide coupling .

Q. How do solvent effects influence the photophysical properties of this compound?

  • Methodological Answer : Solvatochromic shifts in UV-Vis spectra (e.g., λₐᵦₛ ~270 nm in hexane vs. ~290 nm in DMSO) indicate polarity-dependent electronic transitions. Time-resolved fluorescence spectroscopy reveals twisted intramolecular charge-transfer (TICT) states in polar solvents, with lifetime decay constants (τ) varying from 2–10 ns. These properties are critical for applications in OLEDs or sensors .

Q. What strategies resolve contradictions in reported catalytic efficiencies for trifluoromethylthio functionalization?

  • Methodological Answer : Contradictions often arise from differences in catalyst loading, solvent choice, or substrate pre-activation. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, Cu-catalyzed reactions may require strict anhydrous conditions to prevent ligand oxidation, while Pd-based systems benefit from additives like K₂CO₃ to neutralize HX byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.